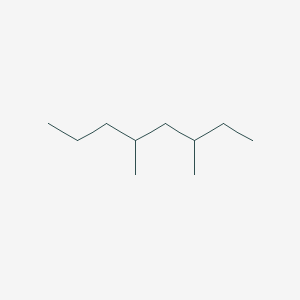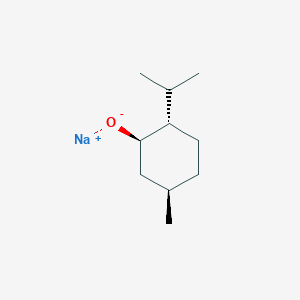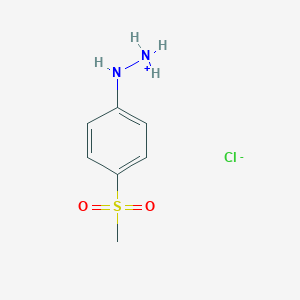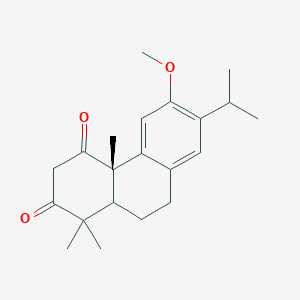
3,5-Dimethyloctane
Overview
Description
3,5-Dimethyloctane, also known as 3,5-DMMO, is a hydrocarbon compound that is used for a variety of purposes in the scientific and industrial fields. It is a saturated aliphatic hydrocarbon and is a member of the octane family. 3,5-DMMO is a colorless liquid with a low odor, and it is highly flammable. It is a non-polar compound, which makes it an ideal solvent for many organic compounds. 3,5-DMMO has a wide range of uses, from being used as a fuel for internal combustion engines, to being used as a solvent for organic compounds in chemical synthesis.
Scientific Research Applications
Biotransformation of Myrcene by Pseudomonas aeruginosa : This study found that myrcene can be converted to dihydrolinalool and 2,6-dimethyloctane, which are significant in fragrance applications, particularly in the perfumery industry and aromatherapy (Esmaeili & Hashemi, 2011).
Absolute Configuration of Ocimene Monoterpenoids : This research focused on the ocimene monoterpenoids from Artemisia absinthium, including compounds like 2,6-dimethyloctane, which have applications in natural product chemistry and potentially in pharmacology (Julio et al., 2017).
Substitution Reactions in Ionic Liquids : Investigating the reaction of 3-chloro-3,7-dimethyloctane with alcohols in ionic liquid mixtures, this study has implications for understanding reaction mechanisms and designing better industrial processes (Man, Hook, & Harper, 2005).
Comparison of Pheromone Extraction Methods : This research compared methods for extracting dimethyloctane dioic acid, focusing on its application in pest control, specifically for Callosobruchus maculatus, a warehouse pest (Subekti et al., 2020).
Role of Solvent on Selective Hydrogenation of Citral : This study explored the selective formation of 3,7-dimethyloctanal by hydrogenation of citral in supercritical carbon dioxide, which can inform the development of more efficient chemical processes (Chatterjee et al., 2004).
Microbial Growth on Hydrocarbons : Examining the biodegradability of hydrocarbons with iso- and anteiso-termini, including dimethyloctane derivatives, this research contributes to environmental science, particularly in understanding microbial degradation of pollutants (Schaeffer et al., 1979).
Molecular Dynamics Studies of Confined Alkanes : This study probed the effects of chain branching on the properties of alkanes, including 2,2-dimethyloctane, under confinement, which is relevant to material science and nanotechnology (Wang & Fichthorn, 2002).
properties
IUPAC Name |
3,5-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-10(4)8-9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHRGVJOUHJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871246 | |
| Record name | 3,5-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an acird pungent odor; [Chem Service MSDS] | |
| Record name | 3,5-Dimethyloctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
15869-93-9 | |
| Record name | 3,5-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 3,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dimethyloctane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3,5-dimethyloctane and where has it been detected?
A1: this compound is an alkane, a type of hydrocarbon with the molecular formula C10H22. It has been identified as a volatile metabolite produced by certain microorganisms, such as Pseudomonas aeruginosa during its growth in tryptic soy broth []. Additionally, it has been found in the pyrolysis liquid derived from Pakistani cotton stalks [].
Q2: How is this compound detected in complex mixtures?
A2: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound within complex mixtures. In the context of bacterial VOC analysis, a technique called headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to improve the sensitivity and selectivity of the analysis [].
Q3: Can you explain the significance of finding this compound in the context of bacterial identification?
A3: The presence and relative abundance of specific volatile organic compounds, including this compound, can differ between bacterial species. This information can be used to create an "odor fingerprint" for different bacteria. Researchers are exploring the use of electronic noses (E-noses) alongside techniques like GC-MS to rapidly and non-destructively differentiate between bacterial species based on their unique VOC profiles [].
Q4: Are there any potential applications of identifying this compound in food safety?
A4: The identification of this compound as a volatile metabolite of specific bacteria like Pseudomonas aeruginosa, which is known to cause food spoilage, could be valuable for developing rapid detection methods in the food industry []. This could lead to improved food safety measures and reduced food waste.
Q5: Are there any other industrial applications for this compound?
A5: While not directly addressed in the provided research, the identification of this compound in the pyrolysis liquid of cotton stalks suggests its potential presence in biofuels derived from this biomass source []. This finding highlights the importance of analyzing the composition of biofuels to optimize their properties and assess their environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















